Differentiation by Stereochemical Purity and Conformational Constraint vs. Non-Methylated Analog
The target compound possesses a (2S,3R) configuration, introducing a methyl group at the 2-position, which is absent in the standard Fmoc-morpholine-3-carboxylic acid building block [1]. This methyl substitution increases the count of defined atom stereocenters from one to two and adds steric bulk proximal to the carboxylic acid [2]. While direct comparative biological data for the isolated building block is not publicly available, the established principle in medicinal chemistry is that C-substitution on a morpholine ring restricts conformational freedom and can pre-organize a molecule into its bioactive conformation, a feature the non-methylated analog lacks [3].
| Evidence Dimension | Number of Defined Atom Stereocenters |
|---|---|
| Target Compound Data | 2 (2S,3R) |
| Comparator Or Baseline | 1 (for (S)- or (R)-Fmoc-morpholine-3-carboxylic acid) |
| Quantified Difference | +1 stereocenter |
| Conditions | Structural analysis based on IUPAC name and InChI from PubChem CID 137943302 and Sladojevich et al. (2007) for the comparator. |
Why This Matters
For procurement, this ensures the correct diastereomer is acquired when synthesizing a specific, stereochemically-defined target molecule, avoiding the risk of producing an inactive or off-target diastereomer.
- [1] Sladojevich, F., et al. (2007). Convenient route to enantiopure Fmoc-protected morpholine-3-carboxylic acid. The Journal of Organic Chemistry, 72(11), 4254-4257. View Source
- [2] PubChem. (2019). Compound Summary for CID 137943302. View Source
- [3] Nadin, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(17), 3493-3497. View Source
